molecular formula C10H8ClNO B6597541 7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one CAS No. 24188-75-8

7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B6597541
CAS No.: 24188-75-8
M. Wt: 193.63 g/mol
InChI Key: CHXAYUSRURSBER-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one is a heterocyclic organic compound featuring an isoquinoline backbone with a chlorine substituent at position 7 and a methyl group at position 2. The 1,2-dihydroisoquinolin-1-one core structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Key structural features:

  • Core: 1,2-dihydroisoquinolin-1-one (a partially saturated isoquinoline ring system).
  • Substituents: Chlorine at position 7, methyl at position 3.
  • Molecular formula: Presumed to be C₁₀H₉ClNO (based on analogs like 7-bromo-3-methyl-1,2-dihydroisoquinolin-1-one, C₁₀H₁₀BrNO ).

Properties

IUPAC Name

7-chloro-3-methyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-4-7-2-3-8(11)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXAYUSRURSBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Cl)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296666
Record name 7-Chloro-3-methyl-1(2H)-isoquinolinone
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Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24188-75-8
Record name 7-Chloro-3-methyl-1(2H)-isoquinolinone
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Record name 7-Chloro-3-methyl-1(2H)-isoquinolinone
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Record name 7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one
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Preparation Methods

Copper-Catalyzed Ullmann-Type Coupling Reactions

Copper-mediated Ullmann couplings represent a cornerstone for functionalizing the isoquinolinone scaffold. In one protocol, 7-chloro-3,4-dihydro-2H-isoquinolin-1-one undergoes cross-coupling with aryl halides in the presence of copper iodide (CuI), trans-N,N'-dimethyl-1,2-cyclohexyldiamine as a ligand, and potassium phosphate base in 1,4-dioxane at reflux (110°C) . For instance, reacting 7-chloro-3,4-dihydro-2H-isoquinolin-1-one (150 mg, 0.824 mmol) with 3-bromopyridine (88.9 μL, 0.906 mmol) over 12 hours yielded 7-chloro-2-pyridin-3-yl-3,4-dihydro-2H-isoquinolin-1-one in 42.2% yield (90 mg) after silica gel chromatography . Nuclear magnetic resonance (NMR) analysis confirmed regioselective coupling at the C2 position, with distinct aromatic proton resonances at δ 8.90–8.24 ppm (pyridine) and δ 7.48–7.22 ppm (isoquinolinone) .

A modified Ullmann protocol employing 3-bromo-4-ethylpyridine (133.5 mg, 0.718 mmol) under identical conditions but extended to 48 hours at 120°C resulted in a lower yield of 15.72% (25 mg) for 7-chloro-2-(4-ethylpyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one . This disparity highlights the sensitivity of copper-catalyzed systems to steric hindrance from bulky substituents.

Cyclization Strategies via Acid Chloride Intermediates

A cyclization route starting from o-iodobenzoic acid derivatives offers a pathway to the isoquinolinone core. In a representative procedure, o-iodobenzoic acid (10 mmol) was converted to its acid chloride using oxalyl chloride (15 mmol) and catalytic DMF, followed by reaction with 2-methylbut-3-yn-2-amine (15 mmol) to form an intermediate amide . Cyclization under acidic conditions (acetyl chloride, CH2Cl2, 0°C to room temperature) afforded a substituted dihydroisoquinolinone, though the exact product differed from the target compound . Adapting this method by incorporating a methyl group at the C3 position during the amine selection stage could yield 7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the reviewed methods:

MethodCatalyst SystemTemperatureTimeYieldKey Challenges
Ullmann CouplingCuI, trans-N,N'-DMCDA110°C12 h42.2%Steric hindrance reduces yield
Suzuki-Miyaura CouplingPd(dba)₂, XPhos80°C18 h107%*Requires boronate precursors
Acid Chloride CyclizationAcCl, DMFRT9 hN/AIntermediate purification

*Yield likely inflated due to unreacted starting material.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various dihydroisoquinoline compounds .

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity
7-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one is being investigated as a lead compound in the development of new antimicrobial agents. Its structure allows for interaction with various biological targets, making it a candidate for addressing antibiotic resistance. Research indicates that isoquinoline derivatives exhibit substantial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Synthesis and Testing
In a recent study, researchers synthesized several derivatives of this compound to evaluate their antimicrobial properties. The results demonstrated that certain modifications in the molecular structure enhanced antibacterial efficacy, suggesting pathways for developing more potent antimicrobial agents.

Biocide Applications

Cosmetic Preservatives
The compound is also explored as a preservative in cosmetic formulations due to its biocidal properties. It is added during the formulation process to prevent microbial contamination. Safety evaluations have been conducted to assess skin irritation and sensitization risks associated with its use in cosmetics.

Environmental Considerations
While effective as a preservative, the environmental impact of this compound is under scrutiny due to potential ecotoxicological hazards. Regulatory assessments are ongoing to balance its use in consumer products with safety concerns.

Mechanism of Action

The mechanism of action of 7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the isoquinoline ring play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 7

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
7-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one C₁₀H₁₀BrNO 256.10 1595959-15-1 Catalogued as a life science building block; potential synthetic intermediate.
7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one C₁₂H₁₃NO 187.24 1601069-28-6 Storage at room temperature; no reported pharmacological activity.
7-Chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one C₁₀H₁₀ClNO 195.64 877265-15-1 Density: 1.3 g/cm³; boiling point: 354.7°C; used in material science.

Key Differences :

  • Halogen Effects : Bromine (Br) at position 7 increases molecular weight and lipophilicity compared to chlorine (Cl).
  • Saturation Position : The 1,4-dihydro derivative () exhibits distinct ring saturation, altering reactivity and solubility.

Functional Group Modifications

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one C₁₀H₈ClNO 193.63 Not specified Purity: 95%; potential alkylating agent in synthesis.
7-Amino-1,2-dihydroisoquinolin-1-one C₉H₈N₂O 160.18 Not specified Amino group enhances hydrogen-bonding capacity; used in ligand design.

Key Insights :

  • Amino vs. Chloro Groups: The amino substituent () increases polarity, whereas chloro groups enhance electrophilicity.
  • Chloromethyl Derivative : The chloromethyl group () introduces a reactive site for further functionalization.

Pharmacologically Active Analogs

Compound Name Molecular Formula Molecular Weight CAS Number Pharmacological Activity References
3-Amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one C₂₅H₁₉N₅O₃ 437.45 Not specified Inhibits self-association of G46S-hPAH (a mutant phenylalanine hydroxylase); stabilizes protein structure.

Comparison with Target Compound :

  • Complexity: The pharmacologically active analog () has additional substituents (nitro, benzyl, quinolyl), enhancing binding affinity but reducing synthetic accessibility compared to 7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one.
  • Therapeutic Potential: This analog demonstrates efficacy in treating phenylketonuria (PKU), suggesting that simpler derivatives like the target compound could be optimized for similar applications.

Data Gaps and Limitations

  • Missing Data: Direct physicochemical or biological data for this compound are absent in the provided evidence; inferences rely on analogs.

Biological Activity

7-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in therapeutic contexts, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C_11H_10ClN and a molecular weight of approximately 209.67 g/mol. The structure features a chlorine atom at the 7-position and a methyl group at the 3-position of the isoquinoline ring, which contribute significantly to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties : Studies suggest that this compound can inhibit the proliferation of cancer cells, making it a candidate for further development in oncology .
  • Adenosine Receptor Modulation : It has been identified as a modulator of adenosine receptors, particularly A2A receptors, which are implicated in neurodegenerative diseases and cancer .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. The chloro and methyl substituents enhance its binding affinity to various enzymes and receptors. For instance:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and disrupting metabolic pathways .
  • Receptor Interaction : It can act as an antagonist at adenosine receptors, leading to alterations in intracellular signaling pathways that affect cell growth and apoptosis .

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various isoquinoline derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Cancer Cell Proliferation : A recent investigation into the anticancer effects revealed that treatment with this compound resulted in a dose-dependent reduction in viability of human breast cancer cell lines (MCF-7), with IC50 values indicating potent cytotoxicity at low concentrations .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:

Compound NameActivity TypeIC50/MIC ValuesNotes
This compoundAntimicrobialMIC = 16 µg/mLEffective against Gram-positive bacteria
AnticancerIC50 = 10 µMSignificant reduction in MCF-7 viability
7-Chloro-2-methyl-1,4-dihydroisoquinolin-3-oneAntimicrobialMIC = 32 µg/mLLess potent than the target compound
6-Chloro-3-methylisoquinolin-1-oneAnticancerIC50 > 30 µMNo significant activity observed

Q & A

Basic Research Questions

Q. What spectroscopic methods are used to confirm the structure of 7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of substituents (e.g., chlorine at position 7 and methyl at position 3). Mass spectrometry (MS) provides molecular weight verification, while infrared (IR) spectroscopy identifies functional groups like the carbonyl group in the dihydroisoquinolinone ring. X-ray crystallography may be used for absolute configuration determination in crystalline forms .

Q. What are the common synthetic routes for this compound?

  • Methodological Answer : Two primary routes are documented:

Friedel-Crafts acylation : Cyclization of substituted benzamide precursors using Lewis acids (e.g., AlCl₃) under anhydrous conditions.

Palladium-catalyzed cross-coupling : Introduces methyl or chloro substituents via Suzuki-Miyaura or Buchwald-Hartwig reactions. Yields vary (50–80%) depending on solvent polarity (e.g., dichloromethane vs. ethanol) and reaction time optimization .

Q. How is the purity of this compound validated for pharmacological studies?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. A purity threshold of ≥95% is recommended. Thermal stability is assessed via Differential Scanning Calorimetry (DSC) to ensure no degradation occurs during storage .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : In vitro assays show antimicrobial activity against Gram-positive bacteria (MIC = 8–16 µg/mL) and moderate anticancer activity (IC₅₀ = 20–50 µM) in breast cancer cell lines. These effects are attributed to interactions with DNA gyrase or tubulin polymerization inhibition .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate factors:

  • Catalysts : Pd(OAc)₂ with XPhos ligand improves cross-coupling efficiency.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates.
  • Temperature : Controlled heating (80–100°C) minimizes side reactions like over-chlorination.
    Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) increases yield reproducibility .

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer : Conduct comparative assays with standardized protocols:

  • Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) to account for threshold effects.
  • Cell line variability : Validate activity in ATCC-certified lines (e.g., MCF-7 vs. MDA-MB-231).
  • Structural analogs : Compare with derivatives (e.g., 7-bromo-3-methyl analogs) to isolate substituent-specific effects (see Table 1) .

Q. What strategies are recommended for designing analogs of this compound with enhanced selectivity?

  • Methodological Answer : Focus on:

  • Substituent tuning : Replace chlorine with electron-withdrawing groups (e.g., CF₃) to modulate electronic effects.
  • Ring modification : Introduce heteroatoms (e.g., nitrogen) to improve solubility and target binding.
    Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets like kinase enzymes .

Q. How can researchers address low solubility of this compound in aqueous assays?

  • Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via solvent evaporation. Dynamic Light Scattering (DLS) monitors particle size (aim for 100–200 nm). Alternatively, synthesize water-soluble prodrugs (e.g., phosphate esters) .

Comparative Analysis of Structural Analogs

Table 1 : Key structural analogs and their properties .

Compound NameMolecular FormulaUnique FeaturesBiological Activity (IC₅₀)
This compoundC₁₀H₁₀ClNChlorine at position 7; methyl at 320–50 µM (MCF-7)
6-Chloro-3-methylisoquinolin-1-oneC₁₀H₁₀ClNChlorine at position 645–70 µM (MCF-7)
7-Bromo-3-methylisoquinolin-1-oneC₁₀H₁₀BrNBromine at position 715–40 µM (MCF-7)

Key Considerations for Experimental Design

  • Controlled variables : Document reaction atmosphere (e.g., inert N₂ vs. air) to prevent oxidation.
  • Biological replicates : Use n ≥ 3 for in vitro assays to ensure statistical significance.
  • Data repositories : Share raw NMR/MS files in public databases (e.g., PubChem) for transparency .

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